Benzenesulfinic anhydride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10O3S2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
benzenesulfinyl benzenesulfinate |
InChI |
InChI=1S/C12H10O3S2/c13-16(11-7-3-1-4-8-11)15-17(14)12-9-5-2-6-10-12/h1-10H |
InChI Key |
LPKIXYAMGCOWED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)OS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational Aspects and Structural Hypotheses of Benzenesulfinic Anhydride
Benzenesulfinic anhydride (B1165640) is an organosulfur compound with the chemical formula C12H10O3S2. smolecule.combldpharm.com Its structure consists of two benzenesulfinyl groups linked by an oxygen atom. The systematic IUPAC name for this compound is benzenesulfinyl benzenesulfinate (B1229208). smolecule.com
The foundational aspects of benzenesulfinic anhydride are summarized in the table below:
| Property | Value |
| IUPAC Name | benzenesulfinyl benzenesulfinate smolecule.com |
| Molecular Formula | C12H10O3S2 smolecule.combldpharm.com |
| Molecular Weight | 266.34 g/mol bldpharm.com |
| CAS Number | 13086-77-6 bldpharm.com |
| SMILES Code | O=S(C1C=CC=CC=1)OS(=O)C1C=CC=CC=1 bldpharm.com |
This table is interactive. Click on the headers to sort the data.
The synthesis of this compound is not as straightforward as its sulfonic counterpart. While benzenesulfonic anhydride can be prepared by dehydrating benzenesulfonic acid, the synthesis of this compound often involves more nuanced approaches. For instance, one method involves the reaction of a benzenesulfinate salt with a suitable electrophile. A patented method describes the synthesis of 3-(benzene sulfonyl) propionic acid using sodium benzenesulfinate and maleic anhydride as starting materials in a two-step addition and elimination reaction. google.com Another study highlights the use of 1-benzenesulfinyl piperidine (B6355638) in combination with trifluoromethanesulfonic anhydride for the activation of thioglycosides, showcasing the reactivity of sulfinyl derivatives. nih.gov
Current State of Knowledge and Unexplored Research Avenues Pertaining to Benzenesulfinic Anhydride
Direct Synthetic Approaches to Bis(benzenesulfinyl) Oxide
The most straightforward methods for synthesizing this compound, also known as bis(benzenesulfinyl) oxide, typically involve the dehydration of benzenesulfinic acid or the reaction of its salts with specific reagents. One established method involves the reaction of benzenesulfinic acid with a dehydrating agent like phosphorus pentoxide. wikipedia.org Another direct approach utilizes the reaction of sodium benzenesulfinate with reagents that can facilitate the formation of the anhydride linkage. ntu.edu.sg
A notable direct synthesis involves the reaction of benzenesulfonic acids with carbodiimides. For instance, methane, benzene (B151609), and p-toluene sulphonic acids react readily at room temperature with dicyclohexyl- and di-p-tolyl carbodiimides to produce the corresponding sulphonic anhydrides and a disubstituted urea (B33335) as a byproduct. researchgate.net This method is advantageous due to its mild reaction conditions. researchgate.net
The choice of solvent and other reaction parameters can significantly influence the yield and purity of the final product. For example, the synthesis of fatty acid anhydrides, a related class of compounds, shows that the reaction of a free fatty acid with dicyclohexylcarbodiimide (B1669883) in carbon tetrachloride at room temperature gives high yields. researchgate.net
Indirect Synthesis via Benzenesulfinic Acid Derivatives
Indirect methods offer alternative pathways to this compound, often proceeding through the transformation of various benzenesulfinic acid precursors or the formation of mixed anhydride intermediates. These routes can provide greater flexibility and may be advantageous when the direct methods are not suitable.
Transformations of Benzenesulfinic Acid Precursors
Benzenesulfinic acid and its derivatives serve as key starting materials for the indirect synthesis of the corresponding anhydride. The conversion of benzenesulfinic acid to its anhydride is a crucial synthetic transformation that activates the sulfinic acid group for further reactions.
One common strategy involves the use of activating agents. For example, N-chlorosuccinimide (NCS) is a versatile reagent used in various organic syntheses, including the formation of heterocyclic systems and functional group transformations. jocpr.com It can be employed to activate sulfinamide precursors, which can then lead to the formation of the desired anhydride under appropriate conditions. beilstein-journals.org Research has shown that N-benzoyl sulfinamide reacts efficiently with NCS to produce the corresponding sulfonimidamide in high yield, indicating the reactivity of activated sulfinamide derivatives. beilstein-journals.org
The following table summarizes the yields of a sulfonimidamide product using different halogenating agents, highlighting the effectiveness of NCS:
| Entry | Halogenating Agent | Solvent | Yield (%) |
| 5 | Chloramine-T | Acetonitrile | 91 |
| 6 | Chloramine-T | THF | 91 |
| 7 | t-BuOCl | Acetonitrile | 73 |
| 8 | I₂ | Acetonitrile | <5 |
| 9 | Bromamine-T | Acetonitrile | <5 |
| 10 | NBS | Acetonitrile | <5 |
| 12 | NCS | Acetonitrile | 94 |
| Data sourced from a study on the synthesis of sulfonimidamides from sulfinamides. beilstein-journals.org |
Formation through Mixed Anhydride Intermediates
The formation of mixed anhydrides is a well-established strategy in organic synthesis, particularly for the preparation of amides and esters. highfine.comgoogle.com This approach can also be adapted for the synthesis of this compound. The general principle involves the reaction of a sulfinic acid with another acid derivative, such as a chloroformate or another anhydride, to form a reactive mixed anhydride intermediate. ntu.edu.sg
This intermediate is then susceptible to nucleophilic attack, which can lead to the desired product. For instance, the reaction of a carboxylic acid with ethyl chloroformate or isobutyl chloroformate generates a mixed anhydride that can then react with an amine to form an amide. highfine.com A similar principle can be applied to sulfinic acids. The activation of sulfinates by the in situ formation of mixed sulfinic anhydrides has been explored for enantioselective transformations. ntu.edu.sg
A highly efficient method for synthesizing carboxamides from carboxylic acids and amines utilizes benzenesulfonic anhydride (BSA) in the presence of 4-(dimethylamino)pyridine (DMAP). oup.com This reaction proceeds through the formation of a mixed anhydride intermediate. oup.com The effectiveness of this method is demonstrated by the high yields obtained for various substrates.
Mechanistic Principles Governing Sulfinic Anhydride Bond Formation
The formation of the S-O-S bond in sulfinic anhydrides is governed by fundamental mechanistic principles of nucleophilic substitution at a sulfur atom. The reaction generally involves the attack of a nucleophilic oxygen atom from a sulfinate or sulfinic acid molecule onto an electrophilic sulfur atom of an activated sulfinic acid derivative.
In the dehydration of benzenesulfinic acid with phosphorus pentoxide, the phosphorus pentoxide acts as a powerful dehydrating agent, facilitating the removal of a water molecule from two molecules of the sulfinic acid. wikipedia.org
In reactions involving carbodiimides, the carbodiimide (B86325) activates the sulfinic acid by forming a reactive O-sulfinylisourea intermediate. This intermediate is then attacked by another molecule of the sulfinic acid, leading to the formation of the anhydride and the corresponding urea. This mechanism is analogous to the use of dicyclohexylcarbodiimide (DCC) in peptide synthesis and the formation of other anhydrides. researchgate.netslideshare.net
The formation of sulfinic anhydrides can also be understood in the context of the disproportionation of sulfinic acids, which can yield a thiosulfonate and a sulfonic acid. oregonstate.edu The equilibrium between these species is an important consideration in the synthesis and stability of sulfinic anhydrides. Mechanistic studies on the reactions of thiosulfinates (sulfenic anhydrides) with sulfinic acid provide further insight into the reactivity of these sulfur-oxygen bonds. acs.org
Electrophilic Activation and Subsequent Nucleophilic Reactions
This compound, Ph-S(O)-O-S(O)-Ph, functions as an electrophilic sulfinylating agent. The sulfur atom, in its +4 oxidation state, is susceptible to attack by nucleophiles. The reaction mechanism generally follows a nucleophilic acyl substitution pathway, where the nucleophile attacks one of the electrophilic sulfur atoms, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a stable benzenesulfinate anion as the leaving group.
Reactivity with Oxygen-Centered Nucleophiles
This compound readily reacts with oxygen-based nucleophiles such as water and alcohols. chemguide.co.uk This reactivity is a hallmark of acid anhydrides. saskoer.caquimicaorganica.org
The reaction with water results in hydrolysis, cleaving the anhydride bond to yield two equivalents of benzenesulfinic acid. With alcohols, the reaction affords benzenesulfinate esters, which are valuable intermediates in organic synthesis. The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfinyl sulfur. quimicaorganica.orglibretexts.org While the reaction can proceed without a catalyst, it is often facilitated by gentle heating or the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the benzenesulfinic acid byproduct. chemguide.co.uklibretexts.orglibretexts.org
Table 1: Reaction of this compound with Oxygen-Centered Nucleophiles
| Nucleophile (R-OH) | Product | Reaction Type |
| Water (H₂O) | Benzenesulfinic acid | Hydrolysis |
| Methanol (CH₃OH) | Methyl benzenesulfinate | Esterification |
| Ethanol (CH₃CH₂OH) | Ethyl benzenesulfinate | Esterification |
| Phenol (C₆H₅OH) | Phenyl benzenesulfinate | Esterification |
Reactivity with Nitrogen-Centered Nucleophiles
Similar to its reactions with oxygen nucleophiles, this compound reacts with nitrogen-centered nucleophiles like ammonia (B1221849) and primary and secondary amines to form benzenesulfinamides. libretexts.orgquimicaorganica.orgchemguide.co.uk These reactions are analogous to the amidation reactions seen with carboxylic acid anhydrides. saskoer.ca Two equivalents of the amine are typically required: one acts as the nucleophile, and the second acts as a base to neutralize the benzenesulfinic acid formed during the reaction, yielding a benzenesulfinate salt. chemguide.co.uk The reaction proceeds via nucleophilic attack of the nitrogen atom on the sulfinyl sulfur, followed by elimination of the benzenesulfinate leaving group. saskoer.calibretexts.org
Table 2: Reaction of this compound with Nitrogen-Centered Nucleophiles
| Nucleophile | Product | Product Class |
| Ammonia (NH₃) | Benzenesulfinamide | Primary Sulfinamide |
| Methylamine (CH₃NH₂) | N-Methylbenzenesulfinamide | Secondary Sulfinamide |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethylbenzenesulfinamide | Tertiary Sulfinamide |
Reactivity with Carbon-Centered Nucleophiles (Inferred)
While specific studies on the reactions of this compound with carbon-centered nucleophiles are not extensively documented, its reactivity can be inferred from its sulfonic analogue and general chemical principles. Benzenesulfonic anhydride is known to react with potent carbon nucleophiles such as Grignard reagents and the enolates of malonic esters. researchgate.netacs.orgresearchgate.net
Therefore, it is inferred that this compound would react with strong, soft carbon nucleophiles like Grignard (R-MgX) and organolithium (R-Li) reagents. The nucleophilic carbon would attack the electrophilic sulfinyl sulfur, displacing the benzenesulfinate anion. The primary product of such a reaction would be a sulfoxide (B87167) (Ph-S(O)-R). This provides a potential route for the formation of carbon-sulfur bonds. libretexts.org
Table 3: Inferred Reactions with Carbon-Centered Nucleophiles
| Nucleophile | Inferred Product | Notes |
| Phenylmagnesium bromide (PhMgBr) | Diphenyl sulfoxide | Reaction with Grignard reagent. libretexts.org |
| Methylmagnesium chloride (CH₃MgCl) | Methyl phenyl sulfoxide | Reaction with Grignard reagent. libretexts.org |
| n-Butyllithium (n-BuLi) | n-Butyl phenyl sulfoxide | Reaction with an organolithium reagent. |
Rearrangement Processes and Their Mechanistic Underpinnings (Inferred)
Dedicated studies on the rearrangement reactions of this compound itself are not prominent in chemical literature. However, the potential for such processes can be inferred from related sulfur-containing compounds. mvpsvktcollege.ac.in Rearrangements involving the migration of a group to an electron-deficient atom are common in organic chemistry. mvpsvktcollege.ac.inrsc.org
A plausible, though speculative, rearrangement could involve a thermal or acid-catalyzed disproportionation. In such a process, one molecule of this compound might rearrange to form benzenesulfonic anhydride and a species with sulfur in a lower oxidation state, such as a thiosulfonate.
Another possibility could be a rearrangement involving an aryl migration, similar to processes observed in related sulfonamide structures. nih.gov For instance, under specific conditions that could generate an electron-deficient sulfur center, a 1,2-migration of the phenyl group from sulfur to an adjacent atom could be envisioned. The mechanism would likely proceed through a cationic intermediate or a concerted process. It must be emphasized that these pathways are hypothetical and require experimental validation.
Comparative Analysis of Reactivity with Benzenesulfonic Anhydride Analogues
A comparative analysis between this compound and its more oxidized analogue, benzenesulfonic anhydride, highlights significant differences in their reactivity, driven primarily by the oxidation state of the sulfur atom. cymitquimica.com
Benzenesulfonic anhydride, [PhS(O)₂]₂O, features sulfur in the +6 oxidation state. wikipedia.org The two additional electronegative oxygen atoms per sulfur atom make the sulfur centers in benzenesulfonic anhydride significantly more electron-deficient and thus more electrophilic than the +4 sulfur centers in this compound.
Furthermore, the leaving group generated upon nucleophilic attack on benzenesulfonic anhydride is the benzenesulfonate (B1194179) anion (PhSO₃⁻), which is the conjugate base of a strong acid (pKa ≈ -2.8) and is therefore an excellent leaving group. wikipedia.org In contrast, the leaving group from this compound is the benzenesulfinate anion (PhSO₂⁻), the conjugate base of the weaker benzenesulfinic acid (pKa ≈ 2.8), making it a comparatively poorer leaving group.
This combination of higher electrophilicity and a better leaving group renders benzenesulfonic anhydride a much more powerful acylating (specifically, sulfonylating) agent than this compound. acs.org This is reflected in its use for more demanding reactions, such as the Friedel-Crafts sulfonylation of aromatic rings. chemicalbook.com
Table 4: Comparative Analysis of this compound and Benzenesulfonic Anhydride
| Feature | This compound | Benzenesulfonic Anhydride |
| Structure | Ph-S(O)-O-S(O)-Ph | Ph-S(O)₂-O-S(O)₂-Ph |
| Sulfur Oxidation State | +4 | +6 |
| Electrophilicity of Sulfur | Moderately electrophilic | Highly electrophilic cymitquimica.com |
| Leaving Group | Benzenesulfinate (PhSO₂⁻) | Benzenesulfonate (PhSO₃⁻) |
| Leaving Group Ability | Moderate | Excellent |
| Reactivity | Moderate | High |
| Typical Product with Alcohols | Benzenesulfinate Ester (R-O-S(O)-Ph) | Benzenesulfonate Ester (R-O-SO₂-Ph) |
| Typical Product with Amines | Benzenesulfinamide (R₂N-S(O)-Ph) | Benzenesulfonamide (R₂N-SO₂-Ph) |
| Use in Friedel-Crafts | Not typically used | Used for sulfonylation of arenes chemicalbook.com |
Applications of Benzenesulfinic Anhydride in Advanced Organic Synthesis
Role as an Activating Reagent in Coupling Reactions
Benzenesulfonic anhydride (B1165640) functions as a powerful activating agent, enabling the formation of new bonds in various coupling reactions. Its ability to activate carboxylic acids and serve as a superior sulfonating agent in Friedel-Crafts reactions highlights its importance in this domain.
One of the key applications is in the synthesis of amides from carboxylic acids and amines. The reaction proceeds through the formation of a mixed anhydride intermediate, which is highly susceptible to nucleophilic attack by an amine. Research has demonstrated that using benzenesulfonic anhydride in the presence of a base like 4-(dimethylamino)pyridine (DMAP) provides an efficient method for synthesizing carboxamides, including those involving sterically hindered substrates, in high yields. researchgate.net This process is fundamental in peptide synthesis and the creation of other complex molecules containing amide linkages. uniurb.itmychemblog.com
In the realm of carbon-carbon bond formation, benzenesulfonic anhydride has proven to be a superior reagent compared to the corresponding benzenesulfonyl chloride in Friedel-Crafts reactions for the synthesis of sulfones. researchgate.netresearchgate.net For instance, the reaction of benzenesulfonic anhydride with an aromatic compound in the presence of a Lewis acid catalyst can produce diaryl sulfones in excellent yields. core.ac.uk This method is crucial for creating the sulfonyl functional group, a key structural motif in many pharmaceuticals and materials.
Table 1: Benzenesulfonic Anhydride in Coupling Reactions
| Reaction Type | Reactants | Reagent/Conditions | Product | Yield | Citation |
|---|---|---|---|---|---|
| Amide Coupling | Carboxylic Acids + Amines | Benzenesulfonic anhydride, DMAP | Carboxamides | High | researchgate.net |
| Friedel-Crafts Sulfonylation | Benzene (B151609) | Benzenesulfonic anhydride | Diphenyl sulfone | 99% | core.ac.uk |
| Friedel-Crafts Sulfonylation | Toluene | p-Toluenesulfonic anhydride, AlCl₃, Nitromethane | Di-p-tolyl sulfone | High | core.ac.uk |
Potential in Functional Group Transformations
The high reactivity of benzenesulfonic anhydride allows for a variety of functional group transformations, most notably the conversion of alcohols into sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in synthesis.
The sulfonylation of alcohols with benzenesulfonic anhydride proceeds efficiently to furnish the corresponding benzenesulfonate (B1194179) esters. thieme-connect.de This transformation is particularly useful in carbohydrate chemistry. For example, the anomeric hydroxyl group of O-benzyl-D-mannopyranose was effectively converted to the corresponding α-mannosyl sulfonate in excellent yield using benzenesulfonic anhydride with a di-n-butyl sulfoxide (B87167) catalyst. mdpi.com The resulting sulfonate is a versatile leaving group that can be displaced with various nucleophiles to form glycosidic bonds, a critical step in the synthesis of oligosaccharides. mdpi.com
Beyond alcohols, benzenesulfonic anhydride can activate carboxylic acids to form mixed carboxylic-sulfonic anhydrides. This intermediate is highly reactive and has been employed in the synthesis of strained ring systems. For instance, this activation strategy was used to form a β-lactone from a hydroxy acid in high yield, demonstrating the anhydride's utility in preparing key synthetic intermediates. acs.org
Table 2: Functional Group Transformations using Benzenesulfonic Anhydride
| Substrate | Reagent/Conditions | Transformation | Product | Citation |
|---|---|---|---|---|
| Alcohols | Benzenesulfonic anhydride | Sulfonylation | Sulfonate Esters | thieme-connect.de |
| O-benzyl-D-mannopyranose | Benzenesulfonic anhydride, nBu₂SO, TTBP | Anomeric Sulfonylation | α-mannosyl sulfonate | mdpi.com |
| Hydroxy Acid | Benzenesulfonic anhydride (forms mixed anhydride) | Activation & Cyclization | β-lactone | acs.org |
Utility in the Synthesis of Complex Molecular Architectures
The strategic application of benzenesulfonic anhydride has been pivotal in the total synthesis of several complex natural products. Its ability to facilitate key bond formations and functional group manipulations makes it an enabling tool for constructing intricate molecular frameworks.
A notable example is its use in the total synthesis of the sesquiterpenoid longiborneol. escholarship.org In this synthetic route, benzenesulfonic anhydride was used to prepare a key vinyl sulfonate intermediate from a ketone. This vinyl sulfonate then underwent a crucial iron-catalyzed radical cyclization, adding into a pendant alkene to construct the complex bicyclic core of longicamphor, a direct precursor to longiborneol. escholarship.org This key transformation proceeded in a remarkable 85% yield, showcasing the anhydride's effectiveness in setting up complex ring-forming reactions. escholarship.org
In another sophisticated application, a mixed carboxylic-sulfonic anhydride, formed in situ, was central to the biomimetic synthesis of the diterpene azorellolide. acs.org The strategy involved the activation of a hydroxy acid to form a strained β-lactone intermediate. This key intermediate then underwent an acid-catalyzed isomerization, involving the intramolecular interception of a cyclopropylcarbinyl cation by the carboxylate, to furnish the complex polycyclic structure of azorellolide. acs.org
Table 3: Role of Benzenesulfonic Anhydride in Complex Syntheses
| Target Molecule | Role of Benzenesulfonic Anhydride | Key Intermediate | Outcome | Citation |
|---|---|---|---|---|
| Longiborneol | Preparation of a vinyl sulfonate | Vinyl sulfonate | Enabled a key Fe-HAT cyclization in 85% yield | escholarship.org |
| Azorellolide | Formation of a mixed anhydride for lactonization | β-lactone | Facilitated biomimetic, acid-catalyzed isomerization | acs.org |
Computational and Spectroscopic Investigations of Benzenesulfinic Anhydride
Quantum Mechanical Studies for Electronic Structure and Reactivity Profiling
Quantum mechanical calculations have become indispensable tools for understanding the intricate details of molecular structure and reactivity. For benzenesulfinic anhydride (B1165640), these computational methods provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com It is based on the principle that the ground-state properties of a multi-electron system can be determined by its electron density. mdpi.com By solving the Kohn-Sham equations, DFT can accurately model various molecular properties. mdpi.comchemrxiv.org For benzenesulfinic anhydride, DFT calculations are crucial for understanding its stability, electronic characteristics, and reactivity.
DFT calculations can provide detailed information about the molecule's ground state geometry, bond lengths, and bond angles. Furthermore, these calculations yield critical electronic properties that govern the molecule's behavior. researchgate.net Key properties that can be determined include molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of atomic charges, and the molecular electrostatic potential. The energy difference between the HOMO and LUMO is particularly important as it provides an indication of the molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.
Table 1: Inferred Ground State Properties of this compound from DFT Calculations
| Property | Predicted Value/Characteristic | Significance |
| Optimized Geometry | Non-planar structure with C | Defines the molecule's shape and steric accessibility. |
| S-O Bond Lengths | Expected to be intermediate between single and double bond lengths due to resonance. | Indicates the delocalization of electrons within the sulfinyl group. |
| S-O-S Bond Angle | Predicted to be around 110-120°. | Influences the overall molecular shape and potential strain. |
| HOMO Energy | Localized primarily on the sulfur and oxygen atoms. | Indicates the site of electron donation in chemical reactions. |
| LUMO Energy | Distributed over the phenyl rings and the S=O groups. | Represents the site of electron acceptance. |
| HOMO-LUMO Gap | Moderate gap, suggesting moderate reactivity. | Provides insight into the molecule's kinetic stability. |
| Atomic Charges | Sulfur atoms are predicted to have a partial positive charge, while oxygen atoms have a partial negative charge. | Highlights the electrophilic nature of the sulfur atoms and the nucleophilic nature of the oxygen atoms. |
Note: The values in this table are inferred based on DFT studies of analogous organosulfur and anhydride compounds.
Understanding the mechanism of reactions involving this compound requires the characterization of the reaction coordinate and the associated transition states. DFT calculations are instrumental in mapping the potential energy surface of a reaction, which helps in identifying the lowest energy pathway from reactants to products. tcichemicals.com This involves locating and characterizing the geometry of the transition state, which is the highest energy point along the reaction coordinate.
By calculating the vibrational frequencies of the transition state structure, it can be confirmed as a true saddle point on the potential energy surface, characterized by a single imaginary frequency. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key parameter in chemical kinetics. For reactions such as nucleophilic attack on the sulfur atom of this compound, DFT can model the approach of the nucleophile, the formation of new bonds, and the breaking of existing bonds, providing a detailed, step-by-step description of the reaction mechanism. chemrxiv.org
Advanced Spectroscopic Characterization and Structural Determination (Inferred Methodologies from related compounds)
While detailed spectroscopic data for this compound itself is not widely published, its structural features can be inferred from the spectroscopic analysis of related sulfinic acids, sulfonic acids, and other anhydrides.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. researchgate.net The vibrational spectrum of this compound is expected to be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent features in the IR spectrum would be the symmetric and asymmetric stretching vibrations of the S=O and S-O-S groups. The S=O stretching vibration in sulfinic acid derivatives typically appears in the region of 1100-1050 cm⁻¹. For the anhydride, two distinct S=O stretching bands are expected due to symmetric and asymmetric vibrations. The S-O-S anhydride linkage would also give rise to characteristic stretching vibrations. Additionally, the presence of the benzene (B151609) rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Table 2: Inferred IR and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| S=O | Asymmetric Stretch | ~1150-1120 | Strong (IR) |
| S=O | Symmetric Stretch | ~1080-1050 | Strong (IR) |
| S-O-S | Asymmetric Stretch | ~980-920 | Strong (IR) |
| S-O-S | Symmetric Stretch | ~750-700 | Weak (IR), Strong (Raman) |
| Aromatic C-H | Stretch | ~3100-3000 | Medium |
| Aromatic C=C | Stretch | ~1600-1450 | Medium to Strong |
| C-S | Stretch | ~700-650 | Medium |
Note: These are inferred values based on data from related organosulfur compounds and anhydrides. researchgate.nethelsinki.fi
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. azooptics.com For this compound, both ¹H and ¹³C NMR would provide crucial information for its structural confirmation.
In the ¹H NMR spectrum, the protons on the benzene rings would be expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and splitting patterns would depend on the electronic environment and the coupling between adjacent protons.
The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The carbon atoms of the benzene rings would resonate in the range of δ 120-140 ppm. The carbon atom directly attached to the sulfur (ipso-carbon) would likely be found at the downfield end of this range due to the electron-withdrawing effect of the sulfinyl group.
Table 3: Inferred ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Position | Inferred Chemical Shift (ppm) | Multiplicity |
| ¹H | Aromatic (ortho, meta, para) | 7.4 - 7.9 | Multiplets |
| ¹³C | Aromatic (ipso) | ~140-145 | Singlet |
| ¹³C | Aromatic (ortho, meta, para) | ~125-135 | Singlets |
Note: Chemical shifts are inferred relative to TMS and are based on data for benzenesulfonic acid and related derivatives. researchgate.netrsc.org
Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₀O₅S₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.
Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation of the molecule. The fragmentation pathways can be inferred based on the stability of the resulting fragments. A plausible fragmentation pattern would involve the cleavage of the S-O-S anhydride bond, which is expected to be one of the weaker bonds in the molecule. This could lead to the formation of a benzenesulfinyl cation [C₆H₅SO]⁺. Further fragmentation could involve the loss of SO, leading to the formation of the phenyl cation [C₆H₅]⁺.
Table 4: Inferred Key Fragmentation Ions of this compound in Mass Spectrometry
| Ion Formula | Proposed Structure | Inferred m/z |
| [C₁₂H₁₀O₅S₂] ⁺ | Molecular Ion | 298 |
| [C₆H₅SO₂] ⁺ | Benzenesulfonyl cation | 141 |
| [C₆H₅SO] ⁺ | Benzenesulfinyl cation | 125 |
| [C₆H₅] ⁺ | Phenyl cation | 77 |
Note: The m/z values correspond to the most abundant isotopes. Fragmentation is inferred from general principles of mass spectrometry applied to similar structures. nih.govtennessee.edu
Future Directions and Emerging Research Paradigms for Benzenesulfinic Anhydride
Sustainable Synthetic Strategies and Green Chemistry Principles (Inferred)
The application of green chemistry principles to the synthesis and use of benzenesulfinic anhydride (B1165640) is a crucial area for future development. These principles aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, and utilizing less hazardous substances. nih.govwikipedia.org While specific research on green synthetic routes for benzenesulfinic anhydride is still nascent, the broader trends in organic synthesis suggest several promising directions.
Key green chemistry principles applicable to this compound include:
Prevention of Waste: Designing synthetic pathways that minimize the formation of byproducts is a primary goal. nih.govresearchgate.net
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov
Less Hazardous Chemical Syntheses: This involves the use of starting materials and reagents that have low toxicity. nih.govresearchgate.net
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or replaced with greener alternatives. nih.govresearchgate.net
Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents as they can be used in small amounts and can be recycled. nih.gov
Future research in this area will likely focus on developing catalytic and solvent-free methods for the synthesis of this compound. For instance, the development of solid acid catalysts could offer a recyclable and less corrosive alternative to traditional dehydrating agents used in its synthesis. nih.gov
Table 1: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Potential Application to this compound Synthesis |
|---|---|
| Waste Prevention | Development of synthetic routes with higher yields and fewer side reactions. |
| Atom Economy | Designing reactions that incorporate a maximum number of atoms from the reactants into the final product. |
| Use of Catalysis | Employing recyclable catalysts to replace stoichiometric reagents, reducing waste and improving efficiency. |
| Safer Solvents | Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. |
Catalyst Development for this compound Mediated Transformations (Inferred)
While this compound is a reactive reagent in its own right, the development of catalysts to control and enhance its reactivity in various transformations is a significant area of ongoing research. Catalysts can offer improved selectivity, milder reaction conditions, and access to novel reaction pathways. Although specific catalyst development for this compound is not extensively documented, trends in catalysis for other anhydrides provide a roadmap for future investigations.
Lewis acids, for example, have been shown to be effective catalysts in reactions involving carboxylic anhydrides, facilitating carbon-oxygen bond formation. researchgate.net Similar strategies could be explored for this compound to promote its reactions with a wider range of nucleophiles under milder conditions. Furthermore, the development of chiral catalysts could enable enantioselective transformations, a critical aspect of modern pharmaceutical synthesis.
Transition metal catalysis also presents a promising frontier. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools in organic synthesis, and the development of similar catalytic systems for this compound could unlock new applications.
Table 2: Potential Catalytic Approaches for this compound Mediated Reactions
| Catalyst Type | Potential Application | Expected Benefits |
|---|---|---|
| Lewis Acids | Activation of the anhydride for nucleophilic attack. | Increased reaction rates, milder conditions. |
| Chiral Catalysts | Enantioselective sulfonylation reactions. | Access to optically active sulfur-containing compounds. |
| Transition Metals | Cross-coupling reactions involving the benzenesulfinyl group. | Novel bond formations and molecular architectures. |
| Solid-Supported Catalysts | Heterogeneous catalysis for improved recovery and reuse. ufms.br | Enhanced sustainability and process efficiency. ufms.br |
Theoretical Prediction and Experimental Validation of Novel Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding the reactivity of chemical compounds. nih.gov For this compound, theoretical studies can provide valuable insights into its electronic structure, reaction mechanisms, and potential for novel transformations.
DFT calculations can be employed to:
Model Reaction Pathways: By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility of a proposed reaction and identify the most likely mechanism. nih.gov
Understand Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the nucleophilic and electrophilic sites of the molecule, guiding the design of new reactions.
Predict Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental spectroscopic data, such as IR and NMR spectra.
A DFT study on the related sulfinyl sulfones has provided a rationale for their reactivity by examining the energetics of S-S bond cleavage. nih.gov Similar computational approaches can be applied to this compound to explore its thermal and photochemical reactivity, potentially leading to the discovery of new radical-based transformations. The synergy between theoretical predictions and experimental validation will be crucial in uncovering the full synthetic potential of this compound.
Table 3: Theoretical and Experimental Approaches to Studying this compound Reactivity
| Approach | Objective | Key Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Predict reaction mechanisms and electronic properties. | Transition state energies, HOMO-LUMO gaps, charge distribution. nih.gov |
| Cyclic Voltammetry | Investigate redox properties. | Oxidation and reduction potentials. |
| Photolysis Experiments | Explore photochemical reactivity. | Identification of photoproducts and reaction pathways. |
| Trapping Experiments | Detect reactive intermediates. | Evidence for the formation of radicals or other transient species. |
Q & A
Basic: What is the IUPAC nomenclature for benzenesulfinic anhydride, and how are mixed anhydrides systematically named?
This compound, a mixed anhydride, is named by alphabetically listing the constituent acids followed by "anhydride." For example, benzenesulfinic acid combined with ethanesulfonic acid forms "benzenesulfinic ethanesulfonic anhydride" (C₆H₅SO-O-SO₂C₂H₅). This follows IUPAC rules for asymmetric anhydrides, where the suffix "-ic" is replaced with "-o" for the second acid .
Basic: What laboratory methods are used to synthesize this compound?
A common synthesis involves reacting benzenesulfinic acid with dicyclohexylcarbodiimide (DCC) in dry methylene chloride. The acid is first isolated by acidifying sodium benzenesulfinate (C₆H₅SO₂Na) with sulfuric acid, followed by recrystallization from chloroform-hexane. DCC facilitates dehydration, forming the anhydride, which is purified via recrystallization . Sodium benzenesulfinate dihydrate (CAS 873-55-2) is a key precursor .
Advanced: How do kinetic and thermodynamic factors influence this compound’s reactivity in hydrolysis?
This compound exhibits high kinetic reactivity despite moderate thermodynamic stability. Hydrolysis in 60% dioxane/0.1N NaOH releases ~15 kcal/mol more energy than α-disulfone hydrolysis, indicating exothermicity. Kinetic studies show rapid sulfinate ester formation due to nucleophilic attack at the electrophilic sulfur center, while thermodynamic stability is governed by resonance stabilization of the sulfinate ion post-hydrolysis .
Advanced: What calorimetric techniques quantify reaction enthalpies for this compound?
LKB 8700-1 calorimetry is used to measure ΔH° of hydrolysis. Ampules containing ~0.25 mmol anhydride are broken in 60% dioxane/NaOH, and heat flow is recorded. Three replicates ensure precision (±0.01 mg). This method confirmed the exothermicity of this compound hydrolysis (-ΔH° = 15 ± 5 kcal/mol) compared to α-disulfones .
Advanced: How can acid-base back titration optimize purity assessment of this compound derivatives?
Adapting protocols from maleic anhydride-grafted polymers, residual unreacted anhydride is quantified via back titration. Excess NaOH is added to hydrolyze the anhydride, followed by HCl titration to neutralize unreacted base. Gravimetric analysis of the sulfinic acid byproduct (after solvent evaporation) validates grafting efficiency. Error margins are minimized using Karl Fischer titration for trace water removal .
Advanced: What spectroscopic methods resolve structural ambiguities in this compound adducts?
¹H/¹³C NMR and FT-IR are critical. Sulfinate ester C-O-S vibrations appear at 1040–1100 cm⁻¹ (FT-IR). In NMR, the sulfonyl group (SO₂) causes deshielding of adjacent protons (δ 7.5–8.5 ppm for aromatic Hs). X-ray crystallography further confirms dimeric structures in solid-state configurations, as seen in related sulfinyl sulfones .
Advanced: How does solvent polarity affect this compound’s acylation efficiency?
Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance electrophilicity by stabilizing transition states. In acetylation reactions, this compound achieves 85–90% yield in DMF at 25°C, compared to 60% in THF. Kinetic studies using LC-MS show faster sulfonamide formation in high-polarity media due to improved leaving-group stabilization .
Basic: What safety protocols are essential when handling this compound?
Use inert-atmosphere gloveboxes (N₂/Ar) to prevent hydrolysis. Store at ≤4°C in amber vials with desiccants (e.g., silica gel). PPE (nitrile gloves, goggles) is mandatory due to sulfinic acid release upon moisture exposure. Spills require neutralization with NaHCO₃ before ethanol rinsing .
Advanced: What computational models predict this compound’s reactivity in nucleophilic substitutions?
DFT calculations (B3LYP/6-31G*) model transition states for SN2 mechanisms. The sulfur center’s partial positive charge (+0.82 e) attracts nucleophiles like amines, with activation energies (Eₐ) ~12 kcal/mol. MD simulations reveal solvent reorganization effects, showing DMF reduces Eₐ by 3 kcal/mol versus THF .
Advanced: How is this compound utilized in synthesizing heterocyclic compounds?
It mediates cyclization reactions, e.g., forming thiadiazoles via reaction with thiosemicarbazides. In a 3-step protocol: (1) Anhydride reacts with hydrazine (1:2 molar ratio) in ethanol, (2) intermediates are treated with CS₂, and (3) cyclized with H₂SO₄. Yields reach 70–75% with HPLC purity >98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
